5-Bromo-2-ethynylbenzaldehyde
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Overview
Description
5-Bromo-2-ethynylbenzaldehyde: is an organic compound with the molecular formula C9H5BrO . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 5th position and an ethynyl group at the 2nd position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethynylbenzaldehyde typically involves the bromination of 2-ethynylbenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under optimized conditions to maximize yield and purity. The process may involve continuous flow reactors to ensure consistent product quality and efficient use of reagents .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-ethynylbenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products:
Substitution: Products vary depending on the nucleophile used.
Oxidation: The major product is 5-bromo-2-ethynylbenzoic acid.
Reduction: The major product is 5-bromo-2-ethynylbenzyl alcohol.
Scientific Research Applications
Chemistry: 5-Bromo-2-ethynylbenzaldehyde is used as a building block in organic synthesis. It is involved in the synthesis of various heterocyclic compounds, including benzimidazoles and isoquinolines .
Biology and Medicine: This compound is studied for its potential biological activities. Derivatives of this compound have shown promise as enzyme inhibitors and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethynylbenzaldehyde involves its interaction with various molecular targets. For instance, in enzyme inhibition, the compound may bind to the active site of the enzyme, blocking its activity. The ethynyl group can participate in π-π interactions with aromatic residues in the enzyme’s active site, while the aldehyde group can form covalent bonds with nucleophilic amino acid residues .
Comparison with Similar Compounds
2-Ethynylbenzaldehyde: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
5-Bromo-2-ethoxybenzaldehyde: Contains an ethoxy group instead of an ethynyl group, leading to different reactivity and applications.
Uniqueness: 5-Bromo-2-ethynylbenzaldehyde is unique due to the presence of both the bromine and ethynyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Properties
CAS No. |
1211515-20-6 |
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Molecular Formula |
C9H5BrO |
Molecular Weight |
209.04 g/mol |
IUPAC Name |
5-bromo-2-ethynylbenzaldehyde |
InChI |
InChI=1S/C9H5BrO/c1-2-7-3-4-9(10)5-8(7)6-11/h1,3-6H |
InChI Key |
BQXAHXVAXSNNLA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=C(C=C1)Br)C=O |
Origin of Product |
United States |
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